molecular formula C15H22ClFN2O B1451247 N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride CAS No. 1185299-04-0

N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride

Cat. No. B1451247
M. Wt: 300.8 g/mol
InChI Key: LCONECTUMRSQFW-UHFFFAOYSA-N
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Description

“N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride” is a chemical compound with diverse applications in scientific research1. This compound is known for its perplexing structure and exhibits distinctive properties, making it a promising candidate for studying various biological and chemical processes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride”. However, considering the well-characterized metabolism of the pharmaceutically used opioid fentanyl and the so far available data, the metabolism of the new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation2.



Molecular Structure Analysis

The molecular formula of “N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride” is C15H21FN2O•HCl3. Unfortunately, I couldn’t find more detailed information about the molecular structure of this compound.



Chemical Reactions Analysis

As of now, there is limited information available on the specific chemical reactions involving “N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride”. More research is needed in this area.



Physical And Chemical Properties Analysis

I’m sorry, but I couldn’t find specific information on the physical and chemical properties of “N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride”. More research is needed in this area.


Scientific Research Applications

Synthesis and Antibacterial Activity

  • Research has been conducted on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Compounds synthesized through a series of reactions involving ethyl piperidin-4-carboxylate were found to exhibit moderate inhibitory activity against both Gram-negative and Gram-positive bacterial strains, highlighting the potential of such compounds in the development of new antibacterial agents (Iqbal et al., 2017).

ACAT-1 Inhibition for Disease Treatment

  • A derivative identified as K-604 was discovered as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This compound's enhanced aqueous solubility and oral absorption suggest its utility in treating diseases involving ACAT-1 overexpression, indicating a potential application in addressing cardiovascular diseases and other conditions associated with cholesterol metabolism (Shibuya et al., 2018).

Actinobacterium-Derived Metabolites

  • A study on the marine actinobacterium Streptomyces sp. KMM 7210 led to the isolation of new compounds, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide (N-acetyltyramine), showcasing the potential of natural sources in providing bioactive compounds with possible therapeutic applications (Sobolevskaya et al., 2007).

Anxiolytic Potential of Piperidine Acetamide Derivatives

  • Piperidine acetamide derivatives have been explored for their potential as anxiolytic agents, with some compounds demonstrating good oral activity in animal models. These studies highlight the role of such compounds in the development of new treatments for anxiety and related disorders (Kordik et al., 2006).

Antihypertensive Agents

  • A series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives were synthesized and evaluated for their inhibitory activity against T-type Ca(2+) channels. These derivatives have been identified for their potential as novel antihypertensive agents, with one compound showing promise in lowering blood pressure in animal models without inducing reflex tachycardia (Watanuki et al., 2012).

Safety And Hazards

The safety and hazards associated with “N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride” are not explicitly mentioned in the available resources. However, it’s important to note that fentanyl analogs, which this compound is a part of, have been associated with a growing number of severe and fatal intoxications in recent years2.


properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-2-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O.ClH/c16-14-4-2-1-3-13(14)7-10-18-15(19)11-12-5-8-17-9-6-12;/h1-4,12,17H,5-11H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCONECTUMRSQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)NCCC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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